molecular formula C22H20N2O2 B1378555 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone CAS No. 1797376-58-9

3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone

Cat. No.: B1378555
CAS No.: 1797376-58-9
M. Wt: 344.4 g/mol
InChI Key: CMIKTLHJVMINDS-UHFFFAOYSA-N
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Description

3-Benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone is a complex organic compound characterized by its unique structure, which includes a benzyl group, a hydroxyl group, and an indole moiety

Biochemical Analysis

Biochemical Properties

3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation . Additionally, this compound has been found to bind to specific proteins, altering their conformation and activity, which can impact various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by activating pro-apoptotic signaling pathways . It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes, such as tyrosine kinases . This binding prevents the enzymes from catalyzing their respective reactions, leading to downstream effects on cell signaling and function. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, which can alter the compound’s activity and efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is essential for its metabolism and subsequent biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require strong acids and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridinones.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its indole core is particularly valuable in the construction of pharmaceuticals and natural products.

Biology: The biological applications of this compound are vast, including its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, 3-Benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. Its mechanism of action involves modulation of key signaling pathways involved in disease progression.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel polymers and coatings with enhanced properties.

Comparison with Similar Compounds

  • Indole-3-acetaldehyde

  • N-(1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Uniqueness: 3-Benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone stands out due to its unique combination of functional groups and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-11-13-24(22(26)19(21)14-16-6-2-1-3-7-16)12-10-17-15-23-20-9-5-4-8-18(17)20/h1-9,11,13,15,23,25H,10,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIKTLHJVMINDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
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3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
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3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 4
3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 5
3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 6
3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone

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